N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-propanesulfonamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-propanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and enzyme inhibitory properties. This particular compound has been studied for its potential therapeutic applications, especially in the field of medicinal chemistry.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9(2)8-18(14,15)13-10-3-4-11-12(7-10)17-6-5-16-11/h3-4,7,9,13H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRMCGUWOPREQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-propanesulfonamide typically involves the reaction of 1,4-benzodioxane-6-amine with a sulfonyl chloride derivative. The reaction is carried out in an aqueous alkaline medium to yield the desired sulfonamide product. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in the presence of a base such as sodium carbonate can produce N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-propanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions with alkyl or aryl halides to form N-substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl or aryl halides in the presence of a base like lithium hydride in N,N-dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions include various N-substituted sulfonamide derivatives, which can exhibit different biological activities depending on the substituents introduced.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a therapeutic agent for conditions such as Alzheimer’s disease due to its enzyme inhibitory properties.
Antibacterial and Antifungal Agents: Sulfonamide derivatives are well-known for their antibacterial and antifungal activities, making this compound a candidate for further research in these areas.
Enzyme Inhibition: The compound has been studied for its ability to inhibit enzymes such as cholinesterases and lipoxygenases, which are targets for various therapeutic interventions.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-propanesulfonamide involves the inhibition of specific enzymes. For example, it can inhibit cholinesterase enzymes, which play a role in the breakdown of acetylcholine, a neurotransmitter. By inhibiting these enzymes, the compound can increase acetylcholine levels, potentially improving cognitive function in conditions like Alzheimer’s disease . The molecular targets and pathways involved include the binding of the sulfonamide group to the active site of the enzyme, thereby blocking its activity.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound is similar in structure but contains a bromine atom, which can influence its biological activity.
N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: These derivatives have various alkyl or aryl groups substituted at the nitrogen atom, affecting their enzyme inhibitory properties and therapeutic potential.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-propanesulfonamide is unique due to its specific substitution pattern, which can confer distinct biological activities compared to other sulfonamide derivatives. Its potential as a therapeutic agent for Alzheimer’s disease and its enzyme inhibitory properties make it a compound of significant interest in medicinal chemistry research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
